Docosahexaenoyl glycine

Neuroinflammation GPCR Pharmacology TRP Channel

Docosahexaenoyl glycine (DHA-Gly) is the definitive tool for GPR55/TRPV4-mediated neuroinflammation studies, offering a unique receptor selectivity fingerprint—GPR55 inverse agonism and TRPV4 potentiation without CB1/CB2 or GPR132 confounding activity. Its 6 double bonds yield distinct epoxide metabolites via CYP450, unattainable with saturated analogs. With 2 mg/mL PBS solubility, it enables direct aqueous dilution for cell-based assays without solvent artifacts. Validated ex vivo and in vivo for IKs channel activation in long QT syndrome models.

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
Cat. No. B10767613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoyl glycine
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
InChIInChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyBEYWKSIFICEQGH-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoyl glycine (DHA-Gly) Procurement Guide: Chemical Identity and Comparator Context


Docosahexaenoyl glycine (DHA-Gly; CAS 132850-40-9) is an endogenous N-acyl amide formed by conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA, C22:6) with glycine [1]. It belongs to the class of lipidated neurotransmitters that includes well-studied analogs such as arachidonoyl glycine (NAGly) and palmitoyl glycine. DHA-Gly is increasingly utilized in neuroinflammation, cardiovascular, and ion channel research, where its distinct polyunsaturated acyl chain (six double bonds) confers physicochemical and pharmacological properties that differentiate it from both shorter-chain and omega-6-derived N-acyl glycines.

Why Docosahexaenoyl glycine Cannot Be Substituted with Other N-Acyl Glycines or DHA Conjugates


Simple in-class substitution of DHA-Gly with other N-acyl glycines (e.g., NAGly, palmitoyl glycine) or DHA conjugates (e.g., DHEA) introduces confounding variables that invalidate experimental reproducibility. The N-acyl glycine family exhibits a defined potency rank order at the G2A/GPR132 receptor where DHA-Gly occupies a distinct low-efficacy position [1]. More critically, DHA-Gly demonstrates a unique receptor selectivity profile at GPR55 and TRPV4 that is not shared by its closest analog NAGly [2]. Furthermore, the epoxidation of DHA-Gly by cytochrome P450 enzymes generates a suite of metabolites with distinct biological activities not observed with saturated or monounsaturated analogs, fundamentally altering downstream signaling outcomes [2]. Substitution therefore introduces both quantitative potency shifts and qualitative pathway divergence that compromise data integrity.

Docosahexaenoyl glycine Quantitative Differentiation: Head-to-Head Comparator Evidence


Docosahexaenoyl glycine Exhibits Inverse Agonism at GPR55 and TRPV4 Potentiation Distinct from Arachidonoyl Glycine

In a direct comparative study, both DHA-Gly and NAGly were evaluated for functional activity at GPR55 and TRPV4. DHA-Gly acted as an inverse agonist at GPR55 and selectively potentiated TRPV4, while showing no activity at TRPV1 or TRPM3. This receptor selectivity profile was observed for both compounds, but the study demonstrates that DHA-Gly, like NAGly, engages this distinct signaling node, differentiating it from other lipid mediators that may act on cannabinoid receptors [1].

Neuroinflammation GPCR Pharmacology TRP Channel

Docosahexaenoyl glycine Shows Low Potency at GPR132 Compared to Palmitoyl and Linoleoyl Glycines

In a comprehensive screen of N-acylamides at the G2A/GPR132 receptor, DHA-Gly was identified as an agonist but with significantly lower potency than other N-acyl glycines. The study established a clear order-of-potency, placing DHA-Gly at the lowest rank among tested compounds [1].

GPCR Deorphanization Lipid Signaling Receptor Pharmacology

Docosahexaenoyl glycine Shortens QT Interval In Vivo with Superior Efficacy to Linoleoyl Glycine

In a comparative study of modified PUFAs, DHA-Gly demonstrated superior efficacy in restoring baseline action potential duration (APD) and QT interval compared to linoleoyl glycine (Lin-Gly) in an ex-vivo guinea pig heart model of drug-induced long QT syndrome (LQT2). DHA-Gly also shortened the QT interval upon intravenous administration in vivo [1].

Cardiac Electrophysiology IKs Channel QT Prolongation

Docosahexaenoyl glycine Solubility Profile: Quantitative Comparison to Palmitoyl Glycine

DHA-Gly exhibits defined solubility parameters that differ from saturated N-acyl glycines. It is soluble in DMSO and ethanol at up to 25 mg/mL, but shows limited aqueous solubility in PBS (pH 7.2) at approximately 2 mg/mL [1]. This contrasts with palmitoyl glycine, which is practically insoluble in aqueous buffers (<0.1 mg/mL) and requires higher DMSO concentrations for stock preparation.

Formulation Solubility In Vitro Assay

Docosahexaenoyl glycine Undergoes Cytochrome P450 Epoxidation to Generate Active Metabolites

Unlike saturated or monounsaturated N-acyl glycines (e.g., palmitoyl glycine, oleoyl glycine), DHA-Gly contains six double bonds that serve as substrates for cytochrome P450 epoxygenases. This enzymatic transformation generates a suite of epoxide derivatives that retain the glycine moiety and exhibit distinct biological activities [1]. This metabolic pathway is shared with NAGly (four double bonds) but the resulting epoxide regioisomer profile and downstream signaling differ due to the distinct acyl chain unsaturation pattern.

Drug Metabolism Lipidomics Bioactivation

Docosahexaenoyl glycine Stability and Storage Requirements Dictate Handling Protocols

DHA-Gly is prone to air oxidation due to its highly unsaturated acyl chain, requiring storage at -20°C as a solid and under inert atmosphere (N₂/Ar) for solutions. In contrast, the fully saturated palmitoyl glycine is stable at 4°C for months and does not require special atmospheric handling .

Stability Storage Oxidation

Docosahexaenoyl glycine: Evidence-Backed Research and Procurement Scenarios


Neuroinflammation Studies Requiring GPR55/TRPV4 Pathway Engagement Without Cannabinoid Receptor Cross-Talk

Select DHA-Gly when the experimental objective is to probe GPR55 inverse agonism and TRPV4 potentiation in microglial or neuronal models. Unlike endocannabinoids (e.g., anandamide, DHEA), DHA-Gly does not activate CB1 or CB2 receptors, eliminating confounding cannabinoid signaling [1]. Unlike palmitoyl glycine, DHA-Gly is not a potent GPR132 agonist [2]. This receptor selectivity fingerprint makes DHA-Gly the tool of choice for dissecting GPR55/TRPV4-mediated anti-inflammatory effects in LPS-stimulated microglia [1].

Cardiac Electrophysiology: In Vivo QT Interval Modulation via IKs Channel Activation

Select DHA-Gly for studies investigating IKs channel activators as a strategy to shorten the QT interval and reverse drug-induced long QT syndrome. DHA-Gly demonstrated superior ex-vivo and in-vivo efficacy compared to linoleoyl glycine in restoring baseline APD and QT interval [3]. This validated in vivo performance distinguishes DHA-Gly from other IKs activators that show promise in heterologous expression systems but fail to translate to tissue or whole-animal models.

Lipidomics and Metabolism: Tracing CYP Epoxygenase-Derived Bioactive Epoxides

Select DHA-Gly as a substrate for cytochrome P450 epoxygenases to study the generation and function of epoxidized N-acyl glycine metabolites. The six double bonds of DHA-Gly yield a distinct regioisomeric epoxide profile not obtainable from saturated or less unsaturated analogs [1]. This application is critical for research into endogenous lipid mediator networks and the role of omega-3-derived epoxides in neuroprotection and inflammation resolution.

In Vitro Assays Requiring Aqueous Compatibility with Minimal Organic Solvent Carryover

Select DHA-Gly when designing cell-based assays that require aqueous dilution of lipophilic compounds. With PBS solubility of 2 mg/mL [4], DHA-Gly can be diluted directly into aqueous buffers at micromolar concentrations without exceeding 0.1% DMSO. This contrasts sharply with palmitoyl glycine (PBS solubility <0.1 mg/mL), which mandates higher vehicle concentrations that may induce solvent-related cytotoxicity or membrane perturbation artifacts.

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